molecular formula C18H19N3O2 B4335294 2-AMINO-3-(4-METHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE

2-AMINO-3-(4-METHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE

Cat. No.: B4335294
M. Wt: 309.4 g/mol
InChI Key: ITZHJFLZPYCLCI-UHFFFAOYSA-N
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Description

2-AMINO-3-(4-METHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered nitrogen-containing heterocycles that have significant pharmacological and therapeutic implications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-3-(4-METHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE typically involves multicomponent reactions and heterocyclization processes. One common method is the condensation of substituted aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. The reaction is usually carried out under solvent-free conditions or in environmentally benign solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-3-(4-METHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve moderate temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include various substituted azepine derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents .

Scientific Research Applications

2-AMINO-3-(4-METHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-3-(4-METHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azepine derivatives, such as:

Uniqueness

What sets 2-AMINO-3-(4-METHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE apart is its specific substitution pattern, which imparts unique pharmacological properties. The presence of the methoxybenzoyl group and the pyrrolo[1,2-a]azepine scaffold contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-amino-3-(4-methoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-23-13-8-6-12(7-9-13)18(22)17-16(20)14(11-19)15-5-3-2-4-10-21(15)17/h6-9H,2-5,10,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZHJFLZPYCLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2CCCCC3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-AMINO-3-(4-METHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-AMINO-3-(4-METHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE
Reactant of Route 3
2-AMINO-3-(4-METHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE
Reactant of Route 4
2-AMINO-3-(4-METHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE
Reactant of Route 5
2-AMINO-3-(4-METHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
2-AMINO-3-(4-METHOXYBENZOYL)-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE

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